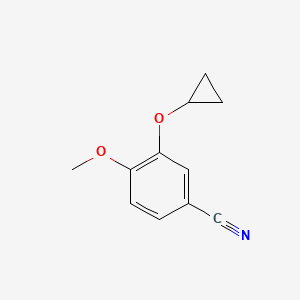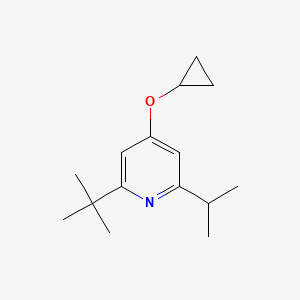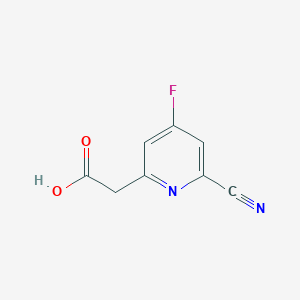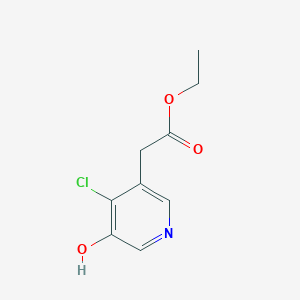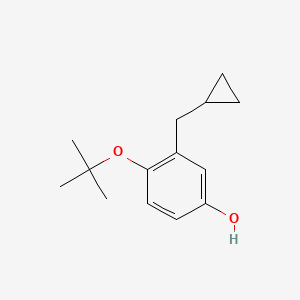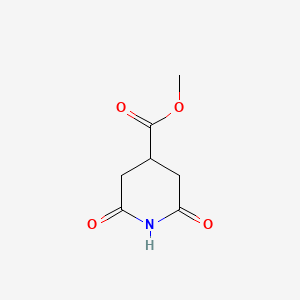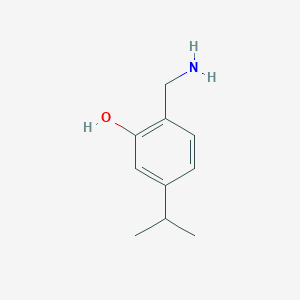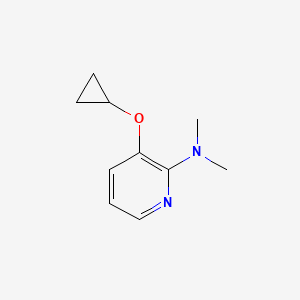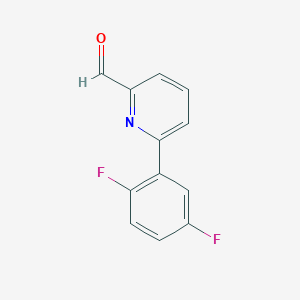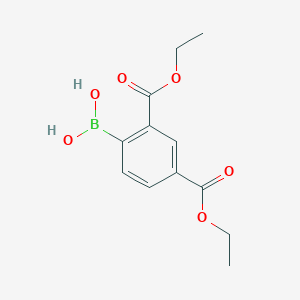
2,4-Bis(ethoxycarbonyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(ethoxycarbonyl)phenylboronic acid is an organoboron compound that features two ethoxycarbonyl groups attached to a phenyl ring, with a boronic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(ethoxycarbonyl)phenylboronic acid typically involves the reaction of 2,4-dibromophenylboronic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of solvents and reagents can reduce the environmental impact and cost of production.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis(ethoxycarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and produces biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Ester Hydrolysis: The ethoxycarbonyl groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Acids/Bases: For hydrolysis of ester groups.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Carboxylic Acids: From ester hydrolysis.
Aplicaciones Científicas De Investigación
2,4-Bis(ethoxycarbonyl)phenylboronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the preparation of functional materials, such as polymers and sensors.
Biological Research: Studied for its interactions with biomolecules and potential as a diagnostic tool.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(ethoxycarbonyl)phenylboronic acid in various reactions involves the formation of boronate esters with diols or other nucleophiles. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The ethoxycarbonyl groups can participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the ethoxycarbonyl groups and has different reactivity and applications.
4-(Ethoxycarbonyl)phenylboronic Acid: Contains only one ethoxycarbonyl group, leading to different chemical properties.
2-Ethoxycarbonylphenylboronic Acid: Similar structure but with only one ethoxycarbonyl group.
Uniqueness
2,4-Bis(ethoxycarbonyl)phenylboronic acid is unique due to the presence of two ethoxycarbonyl groups, which enhance its solubility and reactivity in various chemical reactions. This compound’s ability to form stable boronate esters and participate in Suzuki-Miyaura coupling makes it a valuable tool in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
1887226-17-6 |
|---|---|
Fórmula molecular |
C12H15BO6 |
Peso molecular |
266.06 g/mol |
Nombre IUPAC |
[2,4-bis(ethoxycarbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H15BO6/c1-3-18-11(14)8-5-6-10(13(16)17)9(7-8)12(15)19-4-2/h5-7,16-17H,3-4H2,1-2H3 |
Clave InChI |
ZRZDWKGFTZNWFW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)C(=O)OCC)C(=O)OCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



